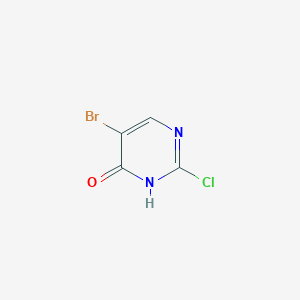

5-bromo-2-chloropyrimidin-4(3H)-one

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Research

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern chemical and biological science. nih.gov Its significance stems primarily from its presence at the core of life's most fundamental building blocks. ignited.in The nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are integral components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). nih.govignited.in This natural prevalence has made the pyrimidine scaffold a subject of intense interest for chemists, as molecules containing this ring can readily interact with biological systems, including enzymes and genetic material. nih.gov

This inherent biocompatibility has inspired the synthesis of a vast number of pyrimidine derivatives. These synthetic analogues have been explored for a wide spectrum of pharmacological activities. researchgate.net Research has shown that compounds incorporating the pyrimidine motif exhibit properties including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive activities. ignited.innih.gov The structural versatility of the pyrimidine ring allows for extensive modification, enabling medicinal chemists to fine-tune the biological and pharmacological properties of the resulting molecules. orientjchem.org Consequently, the pyrimidine heterocycle is considered a "privileged scaffold" in drug discovery, continually being explored to develop new therapeutic agents against a myriad of diseases, including those with emerging drug resistance. nih.gov

Structural Classification and Nomenclature of Halogenated Pyrimidinones (B12756618)

Halogenated pyrimidinones are a specific subclass of pyrimidine derivatives characterized by two key structural features: the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and a carbonyl group (C=O) on the pyrimidine ring. nih.govpressbooks.pub

Pyrimidinones: These compounds exist as tautomers of hydroxypyrimidines. For example, 4-hydroxypyrimidine (B43898) is in equilibrium with its more stable keto tautomer, pyrimidin-4(3H)-one. The "(3H)" in the nomenclature indicates that the nitrogen atom at position 3 is saturated (bonded to a hydrogen) to accommodate the exocyclic double bond of the carbonyl group at position 4. nih.gov Depending on the position of the carbonyl group, they are classified as 2-pyrimidinones or 4-pyrimidinones.

Halogenation: The introduction of halogen atoms onto the pyrimidine ring significantly modifies the electronic properties and reactivity of the molecule. pressbooks.pub According to IUPAC nomenclature, halogens are treated as prefixes (e.g., fluoro-, chloro-, bromo-, iodo-) and are listed in alphabetical order. youtube.comyoutube.com Their positions on the ring are indicated by numerical locants.

5-Bromo-2-chloropyrimidin-4(3H)-one fits precisely into this classification. Its structure is defined as:

A pyrimidin-4(3H)-one core, indicating a pyrimidine ring with a ketone group at the C4 position and a hydrogen atom on the N3 nitrogen.

A bromo group at the C5 position.

A chloro group at the C2 position.

The substituents are named alphabetically (bromo then chloro) and their positions are clearly defined, leading to the systematic name 5-bromo-2-chloropyrimidin-4(3H)-one.

| Property | Data |

| Molecular Formula | C₄H₂BrClN₂O |

| IUPAC Name | 5-bromo-2-chloropyrimidin-4(3H)-one |

| Classification | Halogenated Pyrimidinone |

Overview of Research Trajectories for 5-Bromo-2-chloropyrimidin-4(3H)-one

While the broader class of halogenated pyrimidines and pyrimidinones are subjects of extensive research, specific published studies focusing solely on the synthesis, reactivity, and applications of 5-bromo-2-chloropyrimidin-4(3H)-one are not widely available in public-domain scientific literature.

Much of the available research centers on structurally related precursors and analogues. For instance, the aromatic compound 5-bromo-2-chloropyrimidine (B32469) is a well-documented and commercially available intermediate. chemicalbook.comchemspider.com It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and as a precursor for more complex molecules, such as the endothelin receptor antagonist, macitentan. chemicalbook.com

Similarly, research has been conducted on other halogenated pyrimidinones. Studies on 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, for example, have explored their synthesis and potential antiviral activities. nih.gov The synthesis of related compounds like 5-bromo-2,4-dichloropyrimidine (B17362) from 5-bromouracil (B15302) is also established, highlighting the chemical pathways used to create polysubstituted pyrimidines. prepchem.com

The research trajectory for 5-bromo-2-chloropyrimidin-4(3H)-one itself remains largely within the domain of potential, rather than documented, application. Based on the known reactivity of its structural components, it could theoretically serve as an intermediate in the synthesis of novel bioactive molecules. The presence of two different halogen atoms at electronically distinct positions (C2 and C5) and a reactive N-H group offers multiple sites for selective chemical modification. However, without dedicated studies, its specific role and importance in chemical research remain speculative.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-1-7-4(6)8-3(2)9/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRDZQOHBHZJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844843-37-4 | |

| Record name | 5-bromo-2-chloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization of 5 Bromo 2 Chloropyrimidin 4 3h One

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring in 5-bromo-2-chloropyrimidin-4(3H)-one is electron-deficient, making it susceptible to nucleophilic attack. The positions of the halogen atoms and the keto/hydroxy group offer distinct opportunities for sequential and regioselective substitution reactions.

Substitution at the C-2 (Chloro) Position

The chlorine atom at the C-2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms and the bromine at C-5. This reactivity allows for the displacement of the chloride by a variety of nucleophiles. For instance, reactions with amines can yield substituted 2-aminopyrimidines. smolecule.com This particular transformation is significant in medicinal chemistry, as these derivatives can serve as intermediates in the synthesis of pharmacologically active compounds, including cyclin-dependent kinase (CDK) inhibitors. smolecule.com

The general reaction can be summarized as follows:

5-bromo-2-chloropyrimidin-4(3H)-one + R-NH₂ → 5-bromo-2-(R-amino)pyrimidin-4(3H)-one + HCl

Substitution at the C-4 (Keto/Hydroxy Tautomeric) Position

The C-4 position of 5-bromo-2-chloropyrimidin-4(3H)-one exists in tautomeric equilibrium between the keto form (pyrimidin-4(3H)-one) and the hydroxy form (pyrimidin-4-ol). This duality allows for different types of substitution reactions. When in its keto form, the oxygen can be displaced by strong nucleophiles. However, a more common strategy involves the conversion of the keto group into a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). This yields 5-bromo-2,4-dichloropyrimidine (B17362), a highly reactive intermediate where both chlorine atoms can be sequentially displaced. jsscacs.edu.inijesrr.org

The chlorine at the C-4 position is generally more reactive than the one at the C-2 position. jsscacs.edu.inijesrr.org This allows for selective nucleophilic substitution at C-4. For example, reacting 5-bromo-2,4-dichloropyrimidine with an amine at low temperatures can lead to the preferential substitution of the C-4 chloro group. jsscacs.edu.in

A study demonstrated the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine by reacting 5-bromo-2,4-dichloropyrimidine with hydrazine (B178648) hydrate (B1144303) at 0–5 °C. jsscacs.edu.in In this case, the hydrazine selectively displaces the more reactive C-4 chloro group.

Substitution at the C-5 (Bromo) Position

The bromine atom at the C-5 position is generally less reactive towards nucleophilic substitution compared to the chloro groups at C-2 and C-4. Direct displacement of the C-5 bromine by a nucleophile is less common and typically requires more forcing conditions or specific activation. However, its presence is crucial for other types of transformations, such as cross-coupling reactions. In some cases, the electronic properties of substituents at the C-5 position can influence the biological activity of the resulting molecules. cardiff.ac.uk

Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-bromo-2-chloropyrimidin-4(3H)-one is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo- or chloro-substituted pyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com The reactivity of the C-5 bromo position makes it a prime site for Suzuki coupling, allowing for the introduction of various aryl and heteroaryl groups. mdpi.com The reaction conditions can be optimized by varying the catalyst, base, and solvent to achieve good yields. mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgsci-hub.se The C-5 bromo position of the pyrimidine ring can be alkynylated under Sonogashira conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. sci-hub.sersc.org This reaction opens the door to the synthesis of alkyne-substituted pyrimidines, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The C-5 bromo and C-2 chloro positions of the pyrimidine ring can undergo Buchwald-Hartwig amination. nih.gov This reaction is particularly useful for introducing a wide range of primary and secondary amines, including those that are challenging to introduce via traditional nucleophilic substitution methods. nih.gov The choice of ligand for the palladium catalyst is often crucial for achieving high yields and good functional group tolerance. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions with Pyrimidine Derivatives

| Coupling Reaction | Halogen Position | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | C-5 (Bromo) | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-chloropyrimidin-4(3H)-one |

| Sonogashira | C-5 (Bromo) | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Amine | 5-Alkynyl-2-chloropyrimidin-4(3H)-one |

Formation of Hydrazine and Hydrazone Derivatives

The reactivity of the chloro group at the C-4 position (after conversion from the keto group) allows for the straightforward synthesis of hydrazine derivatives. As mentioned earlier, reacting 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate leads to the formation of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.inijesrr.org

This hydrazine derivative is a key intermediate for the synthesis of hydrazones. jsscacs.edu.inijesrr.org Hydrazones are formed by the condensation reaction between the hydrazine and an aldehyde or ketone. jsscacs.edu.inijesrr.org This reaction is typically carried out by refluxing the hydrazine and the carbonyl compound in a suitable solvent like ethanol. jsscacs.edu.in The resulting aryl-(5-bromo-2-chloro-pyrimidin-4-yl)hydrazones are a class of compounds that have been investigated for their biological activities. jsscacs.edu.inwjahr.com

Table 2: Synthesis of Hydrazine and Hydrazone Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine (B128534), Methanol | 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine |

Thioetherification and Other Sulfur-Mediated Reactions

The activated chloro group at the C-4 position can also be displaced by sulfur nucleophiles to form thioethers. This thioetherification reaction is a valuable method for introducing sulfur-containing functionalities into the pyrimidine ring. For example, reaction with a substituted thiophenol can yield 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-phenylamine derivatives. wjahr.com These compounds can then be further functionalized. wjahr.com

The general reaction for thioetherification is as follows:

5-bromo-2,4-dichloropyrimidine + R-SH → 5-bromo-2-chloro-4-(R-thio)pyrimidine + HCl

These sulfur-mediated reactions expand the synthetic utility of 5-bromo-2-chloropyrimidin-4(3H)-one, providing access to a range of thio-substituted pyrimidines with potential applications in materials science and medicinal chemistry.

Ring Annulation and Fused Heterocycle Synthesis (e.g., Thienopyrimidines, Triazolopyrimidines)

The strategic placement of reactive bromo and chloro substituents, along with the carbonyl group, makes 5-bromo-2-chloropyrimidin-4(3H)-one a valuable precursor for ring annulation reactions. These reactions lead to the formation of fused heterocyclic systems, where a new ring is built onto the existing pyrimidine core. Such fused structures, particularly thienopyrimidines and triazolopyrimidines, are of significant interest in medicinal chemistry due to their structural analogy to endogenous purines. ekb.egnih.gov The construction of these bicyclic systems often involves the sequential or one-pot formation of new carbon-heteroatom and carbon-carbon bonds, leveraging the reactivity of the starting pyrimidine.

Synthesis of Triazolopyrimidines

A primary route to Current time information in Bangalore, IN.semanticscholar.orgnih.govtriazolo[4,3-a]pyrimidines involves the transformation of the pyrimidin-4(3H)-one into a hydrazine derivative. jsscacs.edu.in While the title compound itself features a 4-oxo group, its tautomer, 5-bromo-2-chloro-4-hydroxypyrimidine, can be converted to the more reactive 5-bromo-2,4-dichloropyrimidine. This dichloro derivative serves as a common starting point for synthesizing the necessary hydrazine intermediate. jsscacs.edu.in

The synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine (a key precursor) is achieved by reacting 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate in the presence of a base like triethylamine at low temperatures. jsscacs.edu.in This reaction proceeds via a nucleophilic substitution of the more reactive chlorine atom at the C4 position.

Once the hydrazine derivative is obtained, the fused triazole ring can be constructed. This is typically accomplished through cyclization reactions with reagents that provide the final carbon atom of the triazole ring. semanticscholar.orgijesrr.org For example, reaction with orthoesters or acid chlorides followed by dehydrative cyclization can yield the corresponding triazolopyrimidine. A modified Mitsunobu reaction has also been employed for the cyclization of acylated-hydrazinopyrimidines under mild conditions to form the fused triazole ring system. semanticscholar.orgresearchgate.net Another approach involves reacting the hydrazine intermediate with reagents like acetylacetone (B45752) to form pyrazolyl-pyrimidines, a related fused system. ijesrr.org

Synthesis of Thienopyrimidines

The synthesis of thienopyrimidines from a pyrimidine starting material is a well-established strategy for creating this important class of fused heterocycles. researchgate.net The general approach involves the annulation of a thiophene (B33073) ring onto the pyrimidine core. ekb.egnih.gov This can be achieved through reactions that form two new bonds, typically creating the C-S and a C-C bond of the thiophene ring.

One of the most versatile methods for this transformation is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur. nih.gov In the context of 5-bromo-2-chloropyrimidin-4(3H)-one, a plausible synthetic route would involve first reacting it with a compound containing an active methylene (B1212753) group, such as malononitrile, under basic conditions. This would likely involve substitution of the C2-chloro group followed by a reaction at the C4 position. Subsequent treatment with elemental sulfur would then facilitate the cyclization to form the thieno[2,3-d]pyrimidine (B153573) skeleton.

Alternatively, a strategy could involve the reaction of the pyrimidine with an α-mercapto ketone or ester, such as ethyl thioglycolate. The reaction would proceed via nucleophilic substitution at the C2 or C4 position, followed by an intramolecular cyclization involving the bromine at C5 to close the thiophene ring. researchgate.net This approach leverages the existing functionalities of the pyrimidine ring to build the fused thiophene system.

Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloropyrimidin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is pivotal for identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of 5-bromo-2-chloropyrimidin-4(3H)-one, the chemical shifts (δ) of the pyrimidine (B1678525) ring protons and the protons on substituent groups are of primary interest.

In the case of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, a key intermediate, the ¹H NMR spectrum in DMSO-d6 shows a singlet for the pyrimidine proton (py-H) at approximately 7.80-7.85 ppm. jsscacs.edu.in The protons of the hydrazine (B178648) group appear as singlets at around 8.05-8.06 ppm (NH) and 4.30-4.34 ppm (NH₂). jsscacs.edu.in

The introduction of different substituents leads to predictable changes in the spectrum. For instance, in (E)-N-benzylidene-5-bromo-2-chloropyrimidin-4-amine derivatives, the imine proton (CH=N) typically appears as a singlet downfield, often between 7.37 and 8.48 ppm, while the aromatic protons of the benzylidene group show complex multiplet patterns. jsscacs.edu.in In piperazine-substituted derivatives, the protons of the piperazine (B1678402) ring exhibit characteristic signals, often as triplets, in the range of 3.0-3.9 ppm. ijpcbs.com

Table 1: ¹H NMR Data for Derivatives of 5-Bromo-2-chloropyrimidin-4(3H)-one

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

| 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine jsscacs.edu.in | DMSO-d₆ | 8.05 (s, 1H, NH), 7.80 (s, 1H, py-H), 4.30 (s, 2H, NH₂) |

| tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate ijpcbs.com | DMSO-d₆ | 8.45 (s, 1H, CH, Pyrimidine), 3.67 (t, J=4.88, 4H, 2CH₂, piperazine), 3.45 (t, J=4.72, 4H, 2CH₂, piperazine), 1.42 (s, 9H, t-butyl) |

| N-(2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxyphenyl)benzenesulfonamide arabjchem.org | DMSO-d₆ | 9.70 (s, 1H, Pyrimidine-H), 8.61 (s, 1H, Ar-H), 7.57 (d, 2H, Ar-H), 7.45 (t, 3H, Ar-H), 7.23 (d, 1H, Ar-H), 7.09 (d, 1H, Ar-H), 7.06 (s, 1H, NH), 3.72 (s, 3H, OCH₃) |

| 1-(4-Chlorobenzylidene)-2-(5-bromo-2-chloropyrimidin-4-yl)hydrazine jsscacs.edu.in | DMSO-d₆ | 11.38 (s, 1H, NH), 8.51 (s, 1H, Py-H), 8.48 (s, 1H, CH), 7.91 (d, 1H, J=8.20 Hz, Ar-H), 7.87 (d, 1H, J=8.10 Hz, Ar-H), 7.72 (s, 1H, Ar-H) |

| (E)-N-(2-hydroxybenzylidene)-5-bromo-2-chloropyrimidin-4-amine jsscacs.edu.in | DMSO-d₆ | 7.61 (s, 1H, Ar-H), 7.41 (s, 1H, CH=N), 6.86-7.36 (m, 4H, Ar-H), 5.35 (bs, 1H, C-OH) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In the derivatives of 5-bromo-2-chloropyrimidin-4(3H)-one, the carbon atoms of the pyrimidine ring show distinct signals. The carbon bearing the bromine (C5) is typically found around 104-110 ppm. jsscacs.edu.inijpcbs.com The other pyrimidine carbons (C2, C4, C6) resonate further downfield, often in the range of 150-175 ppm. jsscacs.edu.inijpcbs.com

Table 2: ¹³C NMR Data for Derivatives of 5-Bromo-2-chloropyrimidin-4(3H)-one

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-bromo-4-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-2-chloropyrimidine ijpcbs.com | DMSO-d₆ | 11.44, 13.19 (methyls), 45.18, 46.78 (piperazine), 104.22 (pyrimidine-C5), 112.74 (isoxazole-C1), 150.03, 157.64 (isoxazole-C2, C3), 158.07, 161.55, 174.73 (pyrimidine-C2, C6, C4) |

| (E)-N-(2-hydroxybenzylidene)-5-bromo-2-chloropyrimidin-4-amine jsscacs.edu.in | DMSO-d₆ | 110.6, 116.6, 125.9, 131.5, 160.1, 160.7, 161.9, 163.7, 183.5 |

| (E)-N-(4-methoxybenzylidene)-5-bromo-2-chloropyrimidin-4-amine jsscacs.edu.in | DMSO-d₆ | 56.1 (OMe), 56.9, 105.9, 111.2, 127.6, 128.1, 142.2, 150.8, 160.5, 161.8, 163.9, 183.9 |

Other Relevant NMR Techniques (e.g., ¹⁹F NMR)

For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool for structural confirmation. While direct data for 5-bromo-2-chloropyrimidin-4(3H)-one derivatives is not prevalent, studies on analogous fluorinated pyrimidines demonstrate its utility. For example, in a related difluorobenzamide derivative containing a pyrimidine moiety, the fluorine signal appears at -114.16 ppm in the ¹⁹F NMR spectrum. nih.gov This technique would be essential for characterizing any fluorine-containing derivatives of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectra of 5-bromo-2-chloropyrimidin-4(3H)-one derivatives, several characteristic absorption bands are observed.

The C=O stretching vibration of the pyrimidinone ring is typically observed in the region of 1690-1700 cm⁻¹. ijpcbs.com The C=N and C=C stretching vibrations of the pyrimidine ring usually appear in the 1450-1650 cm⁻¹ range. jsscacs.edu.inijpcbs.comarabjchem.org The presence of an N-H group, as in hydrazine or amine derivatives, gives rise to a stretching band around 3270-3490 cm⁻¹. jsscacs.edu.inarabjchem.org The carbon-halogen bonds also show characteristic absorptions, with C-Cl stretching around 720-725 cm⁻¹ and C-Br stretching at lower wavenumbers, typically 520-630 cm⁻¹. jsscacs.edu.inarabjchem.org

Table 3: IR Data for Derivatives of 5-Bromo-2-chloropyrimidin-4(3H)-one

| Compound | Sample Prep. | Characteristic Absorption Bands (ν, cm⁻¹) |

| N-(2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxyphenyl)benzenesulfonamide arabjchem.org | KBr | 3272 (N-H), 2924 (C-H), 1698 (C=N), 1458 (C=C), 1376 (C-N), 1165 (C-O), 721 (C-Cl), 577 (C-Br) |

| 1-(4-Chlorobenzylidene)-2-(5-bromo-2-chloropyrimidin-4-yl)hydrazine jsscacs.edu.in | KBr | 3435 (N-H), 2950 (C-H), 1610 (C=N), 1375 (C-N), 715 (C-Cl), 520 (C-Br) |

| tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate ijpcbs.com | KBr | 1693 (C=O), 1559 (C=C) |

| (E)-N-(2-hydroxybenzylidene)-5-bromo-2-chloropyrimidin-4-amine jsscacs.edu.in | - | 1687 (C=C), 1586 (C=N) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used to confirm the identity and purity of synthesized compounds. For derivatives of 5-bromo-2-chloropyrimidin-4(3H)-one, electrospray ionization (ESI) is a common method to generate molecular ions. The presence of bromine results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

For example, the LC-MS analysis of tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate shows a molecular ion peak [M+2] at m/z 379. ijpcbs.com Similarly, various Schiff base derivatives and hydrazine derivatives have been characterized by their molecular ion peaks, which correspond to their calculated molecular weights. jsscacs.edu.injsscacs.edu.in

Table 4: LC-MS Data for Derivatives of 5-Bromo-2-chloropyrimidin-4(3H)-one

| Compound | Ionization Mode | Observed Mass-to-Charge Ratio (m/z) |

| N-(2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxyphenyl)benzenesulfonamide arabjchem.org | ESI | 487.0 |

| N-(2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxyphenyl)-4-chlorobenzenesulfonamide arabjchem.org | ESI | 522.3 |

| 1-(4-Chlorobenzylidene)-2-(5-bromo-2-chloropyrimidin-4-yl)hydrazine jsscacs.edu.in | ESI | 381.56 |

| 1-(2-Fluorobenzylidene)-2-(5-bromo-2-chloropyrimidin-4-yl)hydrazine jsscacs.edu.in | ESI | 373.1 |

| tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate ijpcbs.com | LC-MS | 379 (M+2) |

| (E)-N-(2-hydroxybenzylidene)-5-bromo-2-chloropyrimidin-4-amine jsscacs.edu.in | ESI | 312.55 |

| (E)-N-(4-methoxybenzylidene)-5-bromo-2-chloropyrimidin-4-amine jsscacs.edu.in | ESI | 326.58 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the characterization of 5-bromo-2-chloropyrimidin-4(3H)-one and its derivatives, providing precise mass measurements that facilitate the determination of elemental compositions. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different exact masses, which is essential for unambiguous formula confirmation.

For halogenated compounds like 5-bromo-2-chloropyrimidin-4(3H)-one, HRMS is particularly valuable. The presence of bromine (with isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (with isotopes 35Cl and 37Cl in an approximate 3:1 ratio) creates a distinctive isotopic pattern for the molecular ion peak. HRMS can resolve these isotopic peaks, and the measured mass-to-charge ratio (m/z) can be used to calculate the elemental formula with high accuracy, typically to within a few parts per million (ppm).

In studies of related pyrimidine derivatives, HRMS has been used to confirm the successful synthesis of target molecules. For instance, analysis of various complex derivatives shows the calculated versus found mass, confirming their composition. nih.govmdpi.comnih.gov The data for these derivatives illustrates the precision of the technique in confirming molecular formulas.

Table 1: Representative HRMS Data for Derivatives of Halogenated Pyrimidines This table presents data for related compounds to illustrate the application of HRMS.

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| N-(4-(((5-bromo-2-chloropyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide | C₁₈H₁₁BrClF₂N₄O₂S | 443.01515 (as [M+Na]⁺) | 443.01495 (as [M+Na]⁺) | nih.gov |

| 5-Bromo-3-(2-(2-(morpholin-4-yl)pyrimidin-4-yl)ethyl)-1H-indole | C₁₈H₂₀BrN₄S | 403.0586 | 403.0581 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and thermally stable compounds within a mixture. google.com For a compound like 5-bromo-2-chloropyrimidin-4(3H)-one, GC-MS analysis would involve vaporizing the sample and passing it through a capillary column (the GC component), where it is separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer (the MS component) for ionization and detection. pg.edu.pl

Electron impact (EI) is a common ionization method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. pg.edu.pl The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule and a series of fragment ion peaks that form a unique "fingerprint," allowing for structural elucidation.

For 5-bromo-2-chloropyrimidin-4(3H)-one, the mass spectrum would be expected to show a complex molecular ion cluster due to the bromine and chlorine isotopes. Characteristic fragmentation pathways would likely involve the loss of the bromine atom (M-Br), the chlorine atom (M-Cl), a carbonyl group (M-CO), or combinations thereof. While specific GC-MS data for 5-bromo-2-chloropyrimidin-4(3H)-one is not detailed in the reviewed literature, spectra are available for the closely related compound 5-bromo-2-chloropyrimidine (B32469), confirming the applicability of the technique to this class of molecules. spectrabase.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information about bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound.

While the specific crystal structure of 5-bromo-2-chloropyrimidin-4(3H)-one is not publicly documented, detailed crystallographic studies on highly analogous derivatives, such as 5-bromo-2-chloropyrimidin-4-amine, provide significant insights into the expected structural features. nih.govresearchgate.net

Analysis of Molecular Conformation and Tautomeric Forms

Crystallographic analysis of pyrimidine derivatives consistently reveals important details about their conformation. For the related compound 5-bromo-2-chloropyrimidin-4-amine, the pyrimidine ring is observed to be essentially planar, with a root-mean-square (r.m.s.) deviation from the plane of only 0.087 Å. nih.govresearchgate.net The bromine, chlorine, and exocyclic nitrogen atoms are coplanar with this ring. researchgate.net This planarity is a typical feature of such aromatic systems and is expected to be maintained in 5-bromo-2-chloropyrimidin-4(3H)-one.

A critical aspect for pyrimidin-4(3H)-one structures is the potential for tautomerism. Pyrimidin-4-one derivatives are known to exist in different tautomeric forms, primarily the 1H- or 3H-tautomers, depending on the position of the proton on the ring nitrogen atoms. nih.gov The specific tautomer present in the solid state is often determined by the molecule's ability to form stable hydrogen-bonding networks. The title compound can theoretically exist in the 4-hydroxy-pyrimidinyl enol form or the pyrimidin-4(3H)-one keto form, with the keto form generally being more stable. X-ray crystallography would be the definitive method to identify which tautomer or combination of tautomers is present in the crystalline state.

Investigation of Supramolecular Assemblies and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The arrangement of molecules in a crystal, known as the supramolecular assembly, is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of the analogous 5-bromo-2-chloropyrimidin-4-amine, hydrogen bonding is the dominant interaction. nih.govresearchgate.net Molecules are linked into inversion dimers by pairs of N—H···N hydrogen bonds. nih.gov These dimers are then further connected by another set of N—H···N hydrogen bonds, creating a two-dimensional supramolecular network. nih.govresearchgate.net

Table 2: Hydrogen-Bond Geometry for 5-Bromo-2-chloropyrimidin-4-amine This table presents data for a closely related compound to illustrate expected intermolecular interactions.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N7—H72···N3 | 0.78 (3) | 2.38 (3) | 3.087 (3) | 153 (3) |

| N7—H71···N1 | - | - | - | - |

Data derived from Kumar et al., 2013. Specific values for the second hydrogen bond were not fully detailed in the abstract but contribute to the 2D network. nih.govresearchgate.net

In addition to hydrogen bonding, the presence of bromine and chlorine atoms in 5-bromo-2-chloropyrimidin-4(3H)-one introduces the potential for halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom and a nucleophilic site, and they can play a significant role in crystal packing. nih.gov Furthermore, the planar, aromatic nature of the pyrimidine ring allows for π-stacking interactions, where the electron clouds of adjacent rings interact, further stabilizing the crystal lattice. A complete crystallographic study would elucidate the presence and geometry of these crucial intermolecular forces.

Computational and Theoretical Studies on 5 Bromo 2 Chloropyrimidin 4 3h One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure and related properties of molecules, which are fundamental to understanding their chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to pyrimidine (B1678525) derivatives to understand their geometry and electronic properties. For instance, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, have been employed to optimize the molecular geometry of related pyrimidine compounds. acs.orguomphysics.net These theoretical calculations are typically performed in the gas phase and the results, such as bond lengths and angles, are then compared with experimental data obtained from X-ray crystallography. uomphysics.net While there can be slight discrepancies between the gas-phase calculations and solid-state experimental results, a good correlation is often observed. uomphysics.net

Studies on analogs like N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide have utilized DFT to confirm the molecular structure. uomphysics.net Furthermore, DFT has been used in the conformational analysis of chiral sulfonamides derived from 5-bromo-2-chloropyridine (B1630664), where the optimized structures were compared with X-ray diffraction data. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. researchgate.net

In a study on N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, FMO analysis using the time-dependent DFT (TD-DFT) method revealed that the electron density of the HOMO was concentrated on the 4-methoxyphenyl (B3050149) group, while the LUMO was located on the 5-bromo-2-chloro-4-pyrimidinyl group. uomphysics.net This distribution of frontier orbitals helps in identifying the reactive sites within the molecule. For other pyrimidine analogs, FMO analysis has been used to predict nucleophilic and electrophilic sites, which is valuable for planning chemical reactions.

Table 1: Frontier Molecular Orbital Data for a 5-Bromo-2-chloropyrimidine (B32469) Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Data derived from computational studies on related pyrimidine structures. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand (a small molecule) might interact with a protein target.

For analogs of 5-bromo-2-chloropyrimidin-4(3H)-one, molecular docking has been instrumental in elucidating their potential biological activities. For example, docking studies were performed to analyze the binding modes of R- and S-isomers of a chiral sulfonamide derived from 5-bromo-2-chloropyridine with the PI3Kα kinase, helping to explain the observed differences in their inhibitory activities. mdpi.com Similarly, docking studies on other pyrimidine derivatives have revealed key structural features necessary for potent functional activity at various receptors. lookchem.com These studies provide a rational basis for the design of new and more effective inhibitors.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of chemical reactions, saving time and resources in the laboratory. By calculating various molecular descriptors and reaction pathways, chemists can anticipate the outcome of a reaction.

For pyrimidine derivatives, computational models have been used to predict their reactivity in various transformations. For instance, the electronic and steric properties of substituents on the pyrimidine ring, which significantly affect potency and selectivity of kinase inhibition, have been analyzed using computational methods. cardiff.ac.uk The introduction of different groups at the C-5 position of the pyrimidine ring, such as chloro, bromo, and methyl, leads to different selectivity profiles, which can be rationalized by their distinct electronic properties. cardiff.ac.uk These predictive models are crucial for optimizing the structure of pyrimidine-based compounds for specific biological targets.

Conformational Analysis and Tautomer Stability Studies

Many molecules can exist in different spatial arrangements (conformations) or as different structural isomers that can interconvert (tautomers). Understanding the conformational landscape and the relative stability of tautomers is essential, as these factors can significantly influence a molecule's chemical and biological properties.

Conformational analysis of chiral sulfonamides containing a 5-bromo-2-chloropyridine moiety has been conducted to understand their three-dimensional structure, which is critical for their interaction with biological targets. mdpi.com For pyrimidinone systems, the study of tautomerism is particularly important. Pyrimidin-4(3H)-ones can exist in equilibrium with their hydroxy-pyrimidine tautomers. Computational studies, often employing DFT, can predict the relative stabilities of these tautomers in different environments (gas phase or in solution). mdpi.com Factors such as the solvent polarity and intramolecular hydrogen bonding can influence the position of the tautomeric equilibrium. mdpi.com For instance, in related systems, the enaminone tautomer is often favored in polar solvents and in the crystalline state. mdpi.com

Applications in Advanced Organic Synthesis and Scaffold Development

5-Bromo-2-chloropyrimidin-4(3H)-one as a Key Synthon in Heterocyclic Chemistry

5-Bromo-2-chloropyrimidin-4(3H)-one is a highly functionalized pyrimidine (B1678525) derivative that serves as a versatile building block, or synthon, in the field of heterocyclic chemistry. Its utility stems from the presence of multiple reactive sites: two distinct halogen atoms (bromine and chlorine) and a pyrimidinone core. These features allow for selective and sequential reactions, making it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. Pyrimidines and their fused analogues are of significant interest due to their prevalence in biologically active compounds. ijesrr.org

The reactivity of the chlorine atom at the C2 position and the bromine atom at the C5 position allows for a range of nucleophilic substitution reactions. This differential reactivity can be exploited to introduce various functional groups in a controlled manner. For instance, the reaction of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, derived from 5-bromo-2,4-dichloropyrimidine (B17362), with reagents like cyanogen (B1215507) bromide or substituted benzoic acids can lead to the formation of fused triazolo[4,3-c]pyrimidine systems. ijesrr.org These reactions demonstrate the role of the pyrimidine core as a foundation for constructing bicyclic and polycyclic heterocyclic scaffolds.

The general synthetic utility is further highlighted by the transformation of the pyrimidinone structure into various derivatives. The strategic placement of the bromo and chloro substituents provides chemists with the tools to construct elaborate molecular architectures, which are often explored for their potential pharmacological activities. wjahr.com The ability to participate in coupling reactions and substitutions makes this compound a cornerstone for building diverse libraries of heterocyclic compounds.

Utility in the Construction of Complex Pharmaceutical Intermediates

The structural motifs present in 5-bromo-2-chloropyrimidin-4(3H)-one are frequently encountered in molecules designed for pharmaceutical applications. As such, this compound and its close chemical relatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.com The pyrimidine scaffold itself is a core component of DNA and RNA, and its synthetic analogues are widely investigated for various therapeutic effects, including antimicrobial, antiviral, and anticancer activities. ijesrr.orgarabjchem.org

A key application of related structures, such as 5-bromo-2-chloropyrimidine (B32469), is in the synthesis of complex drugs. For example, it serves as an important intermediate in the production of macitentan, a drug used to treat pulmonary arterial hypertension. google.com The synthesis involves leveraging the reactive halogen sites for cross-coupling and substitution reactions to build the final complex molecular structure.

Furthermore, derivatives synthesized from related starting materials like 5-bromo-2,4-dichloropyrimidine have shown promise in medicinal chemistry. For instance, a series of novel 4-(4-((5-bromo-2-(4-substitutedpiperazin-1-yl)pyrimidin-4-yl)amino)phenyl)morpholin-3-one derivatives were synthesized and evaluated for their antimicrobial activities. joac.info The synthetic pathway involved the sequential substitution of the chlorine atoms on the pyrimidine ring, demonstrating the utility of this scaffold in creating complex molecules with potential therapeutic value. joac.info These examples underscore the importance of 5-bromo-2-chloropyrimidin-4(3H)-one and its analogues as foundational elements in the development of new pharmaceutical agents.

Development of Novel Synthetic Pathways to Diverse Pyrimidine Derivatives

The chemical reactivity of 5-bromo-2-chloropyrimidin-4(3H)-one and its precursors facilitates the development of novel synthetic routes to a wide array of pyrimidine derivatives. The differential reactivity of the C2-chloro and C5-bromo positions allows for selective functionalization, leading to a diverse range of substituted pyrimidines.

One common strategy involves the nucleophilic substitution of the chlorine atom. For example, 5-bromo-2-chloropyrimidin-4-amine derivatives can be synthesized through nucleophilic substitution reactions with various sulfonyl and acid chlorides. researchgate.net Similarly, reacting 2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxybenzenamine with different sulfonyl chlorides yields a series of novel sulfonamide derivatives. arabjchem.org These reactions typically proceed under mild conditions, often in the presence of a base like triethylamine (B128534). arabjchem.orgjsscacs.edu.in

Another synthetic approach involves the reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazino-pyrimidine intermediate. This intermediate, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, is a versatile synthon in its own right. jsscacs.edu.in It can be further reacted with aldehydes and ketones to produce hydrazone derivatives, or with other reagents to construct fused heterocyclic systems like triazolopyrimidines. ijesrr.orgjsscacs.edu.in

The following table summarizes selected examples of diverse pyrimidine derivatives synthesized from precursors related to 5-bromo-2-chloropyrimidin-4(3H)-one.

| Starting Material Precursor | Reagent(s) | Product Class | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, then aryl aldehydes | Aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazones | jsscacs.edu.in |

| 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | Substituted benzoic acid, POCl₃ | 8-Bromo-5-chloro-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines | ijesrr.org |

| 4-{4-[(5-Bromo-2-chloropyrimidin-4-yl)amino]phenyl}morpholin-3-one | Substituted piperazines | Piperazine-containing pyrimidine derivatives | joac.info |

| 2-(5-Bromo-2-chloropyrimidin-4-ylthio)-4-methoxybenzenamine | Sulfonyl chlorides | N-[2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenyl]benzenesulfonamide derivatives | arabjchem.org |

These synthetic strategies demonstrate the robustness of the 5-bromo-2-chloropyrimidine scaffold in generating chemical diversity, providing a foundation for the discovery of new materials and biologically active molecules.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies of Derivatives

Pyrimidine (B1678525) Derivatives as Promising Pharmacological Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. gsconlinepress.comnih.gov This scaffold is of great interest in medicinal chemistry due to its presence in naturally occurring compounds such as nucleic acid bases (cytosine, thymine, and uracil), vitamins (thiamine and riboflavin), and folic acid. gsconlinepress.combohrium.com The inherent biological significance and the versatile nature of the pyrimidine ring, which allows for structural modifications at various positions, make it a "privileged scaffold" for the design and development of novel therapeutic agents. bohrium.commdpi.comnih.gov

Derivatives of pyrimidine exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antiviral properties. gsconlinepress.comnih.govresearchgate.net The ability to introduce various substituents on the pyrimidine ring allows for the fine-tuning of its physicochemical properties and biological activity, leading to the discovery of potent and selective drug candidates. nih.govbohrium.com Many clinically used drugs contain the pyrimidine moiety, highlighting its importance in drug discovery. bohrium.com

Rational Design and Targeted Synthesis of Potent and Selective Analogs

The core principle behind the design of analogs from 5-bromo-2-chloropyrimidin-4(3H)-one is structure-based drug design, often using known kinase inhibitors as a template. For instance, the structure of Dasatinib, a potent Bcr-Abl inhibitor, has inspired the synthesis of novel 5-bromopyrimidine (B23866) derivatives. arabjchem.orgresearchgate.net The key strategy involves the sequential substitution of the chlorine atoms at the C2 and C4 positions of a precursor like 5-bromo-2,4-dichloropyrimidine (B17362).

Targeted synthesis typically begins with the nucleophilic substitution of the more reactive C4-chloro group with a selected amine, followed by the substitution of the C2-chloro group with another amine. This step-wise approach allows for the introduction of diverse chemical moieties designed to interact with specific pockets within the kinase ATP-binding site.

In the development of Bcr-Abl inhibitors, a series of derivatives were synthesized by first reacting 5-bromo-2,4-dichloropyrimidine with 2-amino-N-methylbenzamide derivatives containing a morpholine (B109124) or piperazine (B1678402) group. arabjchem.orgresearchgate.net The resulting intermediate, a 2-chloro-5-bromopyrimidin-4-amine, was then further modified. Structure-activity relationship (SAR) studies revealed that the nature of substituents on the phenyl rings and linked heterocyclic moieties significantly influences inhibitory activity. researchgate.net For example, introducing a trifluoromethyl (CF₃) group at the 4th position of a phenyl ring was found to enhance cytotoxic potential. researchgate.net

Similarly, in the design of Focal Adhesion Kinase (FAK) inhibitors, a series of N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives were synthesized. nih.gov The rationale was that the 5-bromopyrimidine core could serve as an effective scaffold for FAK inhibition. nih.gov The inhibitory activities of these compounds were found to be highly dependent on the substitutions. Analogs featuring sulfonyl and morpholine groups demonstrated superior inhibition compared to others. nih.gov

The tables below summarize the inhibitory activities of representative analogs targeting Bcr-Abl and FAK.

Ligand-Protein Interaction Analysis through Computational and Crystallographic Data

Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding modes of 5-bromopyrimidine derivatives within the kinase active site. These studies provide a molecular basis for the observed SAR and guide further optimization.

For FAK inhibitors, docking studies using the crystal structure of FAK (e.g., PDB code: 3BZ3) have revealed key interactions. nih.gov Potent inhibitors, such as compounds 7a and 7c, fit into the ATP-binding pocket, where the aminopyrimidine core forms crucial hydrogen bonds with the hinge region residues. Specifically, interactions with cysteine Cys502 have been identified. semanticscholar.org The various substituents on the core scaffold extend into adjacent hydrophobic pockets, with groups like the 5-bromo substituent contributing to binding affinity and selectivity. nih.govsemanticscholar.org

In the context of Bcr-Abl inhibitors, the binding mode of Dasatinib serves as a critical reference. Dasatinib forms two key hydrogen bonds with the hinge residue Met318 and an additional hydrogen bond with the "gatekeeper" residue Thr315. arabjchem.org Molecular docking of the 5-bromopyrimidine analogs shows that they can adopt a similar binding conformation. The pyrimidine core is predicted to form hydrogen bonds in the hinge region, mimicking the interactions of the native ATP ligand. mdpi.com The aniline (B41778) and benzamide (B126) portions of the inhibitors occupy the hydrophobic regions of the binding site, while the 5-bromo group can form halogen bonds or favorable hydrophobic contacts that enhance binding affinity. Docking analyses of designed analogs against the drug-resistant T315I mutant of Bcr-Abl suggest that flexible linkers can allow the molecule to bypass the bulky isoleucine residue and maintain binding. mdpi.com

While a co-crystal structure of a specific inhibitor derived from 5-bromo-2-chloropyrimidin-4(3H)-one within its target kinase is not always available, the convergence of docking results from multiple studies provides a robust model of ligand-protein interactions. These computational insights confirm that the 5-bromopyrimidine scaffold effectively positions functional groups to engage with key residues in the kinase hinge region and adjacent pockets, validating its use as a core for the rational design of potent kinase inhibitors.

Future Perspectives and Emerging Research Directions

Exploration of Sustainable and Green Synthesis Methodologies

The chemical industry is undergoing a paradigm shift towards more environmentally benign practices, and the synthesis of pyrimidinone derivatives is no exception. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. The exploration of sustainable and green synthesis methodologies is therefore a critical area of future research.

Key focuses in this area include:

Catalytic Systems: The development and application of novel catalysts are at the forefront of green chemistry. For pyrimidinone synthesis, this includes the use of solid acid catalysts like sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), which can be used in aqueous media and are recyclable. ijcce.ac.ir Other efforts are exploring the use of magnesium bromide as an efficient and environmentally friendly catalyst for Biginelli-type reactions to produce dihydropyrimidinones.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. researchgate.net The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, is being continuously optimized using greener catalysts and conditions. researchgate.net

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in These techniques have been successfully applied to the synthesis of various pyrimidine (B1678525) derivatives. rasayanjournal.co.in

Benign Solvents: The use of water or other environmentally friendly solvents is a cornerstone of green chemistry. ijcce.ac.ir Research is also exploring solvent-free reaction conditions, which further reduces the environmental impact. growingscience.com The use of citrus extract as a natural catalyst in the synthesis of dihydropyrimidone derivatives represents an innovative and green approach. pjoes.com

These green chemistry approaches not only reduce the environmental footprint of synthesizing 5-bromo-2-chloropyrimidin-4(3H)-one and its derivatives but also often lead to higher yields and simplified purification processes. rasayanjournal.co.in

Discovery of Novel Reactivity Profiles and Transformations

The unique arrangement of functional groups in 5-bromo-2-chloropyrimidin-4(3H)-one—a reactive bromine atom, a displaceable chlorine atom, and a pyrimidinone core—makes it a rich platform for exploring novel chemical reactions. Future research will likely focus on uncovering new reactivity profiles and transformations to access unprecedented molecular architectures.

Emerging areas of investigation include:

Cross-Coupling Reactions: While Suzuki-Miyaura coupling is already utilized, the exploration of other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, at the C5 (bromo) and C2 (chloro) positions will enable the introduction of a wide array of substituents. This will facilitate the creation of diverse libraries of compounds for biological screening.

C-H Activation: Direct C-H activation is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. Investigating C-H activation at various positions on the pyrimidinone ring could lead to novel and efficient synthetic pathways.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for a variety of chemical transformations. Its application to 5-bromo-2-chloropyrimidin-4(3H)-one could unlock new reaction pathways that are not accessible through traditional thermal methods.

Synthesis of Fused Systems: The pyrimidinone core is an excellent starting point for the synthesis of fused heterocyclic systems. Research is ongoing into the development of new fused pyrimidinone derivatives, such as pyrimido[4,5-d]pyrimidines and thieno[3,2-d]pyrimidines, which often exhibit interesting biological properties. rsc.orgsci-hub.se The reaction of substituted chalcones with pyrimidinone derivatives can lead to the formation of pyridopyrimidines. nih.gov

The discovery of novel reactivity will not only expand the chemical space accessible from 5-bromo-2-chloropyrimidin-4(3H)-one but also provide new tools for the construction of complex molecules with potential applications in medicine and materials science.

Integration of Advanced Computational Chemistry for Predictive Design

The use of computational chemistry in drug discovery and materials science has transitioned from a supplementary tool to an integral part of the design process. For 5-bromo-2-chloropyrimidin-4(3H)-one, advanced computational methods are being increasingly employed for the predictive design of novel derivatives with tailored properties.

Key computational approaches include:

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of biological targets, SBDD allows for the rational design of inhibitors that fit precisely into the active site. This approach has been used to design pyrimidinone derivatives as inhibitors of various enzymes. nih.govtandfonline.com Molecular docking studies can predict the binding modes and affinities of designed compounds, guiding synthetic efforts. tandfonline.comsci-hub.se

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to identify the key structural features required for a desired activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the stability of interactions and the role of solvent molecules. This can aid in the refinement of designed inhibitors. nih.gov

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.gov

The synergy between computational predictions and experimental validation is accelerating the discovery and optimization of new 5-bromo-2-chloropyrimidin-4(3H)-one derivatives with enhanced efficacy and safety. nih.gov

Development of Derivatives with Enhanced Target Selectivity and Novel Mechanisms of Action

A major challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicities. Future research on 5-bromo-2-chloropyrimidin-4(3H)-one will heavily focus on the development of derivatives with enhanced target selectivity and the exploration of novel mechanisms of action.

Strategies to achieve this include:

Fine-Tuning of Substituents: The systematic modification of substituents at the C2, C5, and N3 positions of the pyrimidinone ring can have a profound impact on target selectivity. For instance, in the development of CDK9 inhibitors, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity over other kinases like CDK2. cardiff.ac.uk

Hybrid Molecule Design: The combination of the pyrimidinone scaffold with other pharmacophores can lead to hybrid molecules with dual or synergistic activities. This approach is being explored for the development of multi-target-directed ligands, which can be particularly effective for complex diseases like cancer. nih.gov

Exploration of New Biological Targets: While pyrimidinone derivatives have been extensively studied as kinase inhibitors, their potential to interact with other classes of biological targets remains largely untapped. Screening of pyrimidinone libraries against a broader range of targets could uncover new therapeutic applications.

Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which pyrimidinone derivatives exert their biological effects is crucial for rational drug design. Studies are being conducted to understand how these compounds induce apoptosis, inhibit cell proliferation, and modulate signaling pathways. sci-hub.senih.gov

The development of highly selective and potent derivatives of 5-bromo-2-chloropyrimidin-4(3H)-one with well-defined mechanisms of action holds the key to translating the therapeutic potential of this versatile scaffold into new and effective medicines.

Q & A

Q. What are the established synthetic routes for 5-bromo-2-chloropyrimidin-4(3H)-one, and how can purity be optimized?

Methodological Answer: A common method involves the reduction of 5-bromo-2-chloro-4-nitropyrimidine using stannous chloride dihydrate in hydrochloric acid at 273 K. After 6 hours of stirring, the mixture is neutralized with NaOH, extracted with ethyl acetate, and purified via recrystallization from acetonitrile (yield: 90%, m.p. 460–461 K). Purity is ensured through spectroscopic validation (e.g., NMR) and single-crystal X-ray diffraction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H-NMR : Identifies protons in the pyrimidine ring and substituents. For example, hydrazine derivatives show distinct peaks for NH groups (e.g., δ 10–12 ppm) .

- Single-crystal X-ray diffraction : Determines molecular geometry (e.g., planarity of the pyrimidine ring with RMSD = 0.087 Å) and hydrogen-bonding networks (N–H⋯N interactions). Data collection parameters include θmax = 26.0°, Rint = 0.046, and refinement using SHELXL97 .

Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The chlorine and bromine atoms at positions 2 and 5 are susceptible to substitution. For example, phosphorylation reactions (e.g., using POCl3 at 100°C) can introduce phosphate groups, while amine nucleophiles can displace halides under basic conditions. Reaction progress is monitored via TLC and LC-MS .

Advanced Research Questions

Q. How does the crystal packing of 5-bromo-2-chloropyrimidin-4(3H)-one influence its supramolecular properties?

Methodological Answer: The compound forms inversion dimers via N–H⋯N hydrogen bonds (e.g., N7–H72⋯N3; bond length = 2.92 Å). These dimers further assemble into 2D frameworks parallel to the bc plane. Synchrotron X-ray studies (λ = 0.71073 Å) and Hirshfeld surface analysis quantify intermolecular interactions, revealing contributions from H-bonding (∼35%) and halogen contacts (∼18%) .

Q. What mechanistic insights explain the reduction of the nitro group during synthesis?

Methodological Answer: Stannous chloride (SnCl2) in HCl acts as a proton donor, facilitating the reduction of the nitro group to an amine. The reaction proceeds via a nitroso intermediate, confirmed by quenching experiments and ESI-MS. Alternative reducing agents (e.g., Fe/HCl) may be compared to optimize yield and selectivity .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Methodological Answer: Contradictions (e.g., unexpected bond angles in X-ray vs. DFT calculations) require cross-validation:

- DFT optimization : Compare computed geometries (B3LYP/6-311+G(d,p)) with experimental X-ray data.

- Variable-temperature NMR : Assess dynamic effects (e.g., tautomerism) that may distort solution-phase data. Discrepancies are minimized using high-resolution instruments (e.g., 500 MHz NMR, synchrotron XRD) .

Q. What strategies improve reaction yields in halogen-exchange reactions involving this compound?

Methodological Answer:

- Catalytic systems : Use CuI/1,10-phenanthroline for Ullmann-type coupling to replace bromine with aryl groups.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining >80% yield. Reaction progress is tracked via in situ IR spectroscopy (C–Br stretch at 550 cm⁻¹ disappearance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.